

Spectroscopic Analysis of C16-18 Unsaturated Fatty Acid Triisopropanolamine Salts: A Technical Guide

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Compound of Interest		
Compound Name:	Einecs 300-803-9	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of C16-18 unsaturated fatty acid triisopropanolamine salts, with a focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who are working with or developing formulations containing these compounds.

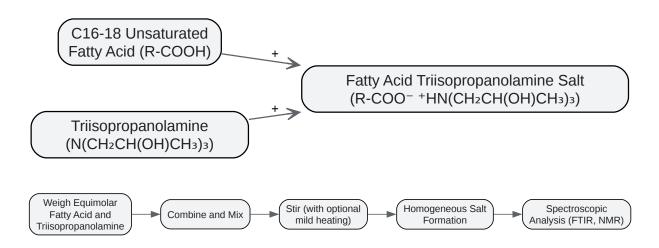
Introduction

C16-18 unsaturated fatty acids, such as oleic acid and linoleic acid, are widely utilized in various industrial and pharmaceutical applications. Their reaction with triisopropanolamine, a tertiary amine, results in the formation of an ammonium salt. This salt formation significantly alters the physicochemical properties of the fatty acid, often improving its solubility and stability in aqueous formulations. Accurate characterization of these salts is crucial for quality control, formulation development, and understanding their mechanism of action. FTIR and NMR spectroscopy are powerful analytical techniques for the structural elucidation and characterization of these fatty acid-amine salts.

Molecular Structure and Interaction



The formation of the triisopropanolamine salt involves the transfer of a proton from the carboxylic acid group of the fatty acid to the nitrogen atom of triisopropanolamine. This acid-base reaction results in the formation of a carboxylate anion and a triisopropanolammonium cation, held together by electrostatic interaction.



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